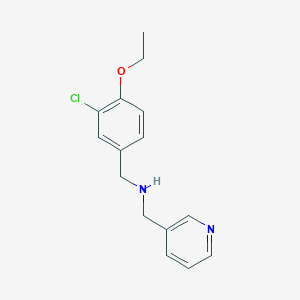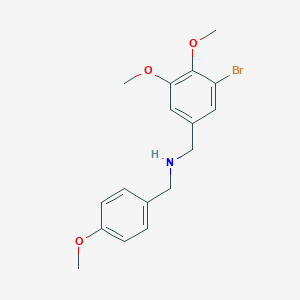
N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in regulating cellular responses to stress and inflammation. CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.
Mecanismo De Acción
CEP-1347 exerts its neuroprotective effects by inhibiting the N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine signaling pathway. N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. Once activated, N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and proapoptotic proteins. By inhibiting N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine, CEP-1347 prevents the activation of these downstream targets and promotes neuronal survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its neuroprotective effects, CEP-1347 has been shown to reduce inflammation, inhibit oxidative stress, and promote synaptic plasticity. It has also been shown to improve mitochondrial function and reduce the accumulation of misfolded proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. CEP-1347 has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its neuroprotective effects may vary depending on the specific disease model and experimental conditions.
Direcciones Futuras
There are several future directions for research on CEP-1347. One area of interest is the development of more potent and selective N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine inhibitors that can overcome the limitations of CEP-1347. Another area of interest is the identification of biomarkers that can predict the response to N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine inhibition in different disease models. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of CEP-1347 in humans.
Métodos De Síntesis
The synthesis of CEP-1347 involves a multi-step process starting from 3-chloro-4-ethoxybenzaldehyde and 3-pyridinemethanol. The key step involves the formation of the amine linkage between the two building blocks. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. It has also been shown to reduce neuronal death and improve functional outcomes in animal models of stroke. In addition, CEP-1347 has been shown to inhibit the formation of beta-amyloid plaques and neurofibrillary tangles, two hallmark features of Alzheimer's disease.
Propiedades
Fórmula molecular |
C15H17ClN2O |
|---|---|
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
1-(3-chloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C15H17ClN2O/c1-2-19-15-6-5-12(8-14(15)16)9-18-11-13-4-3-7-17-10-13/h3-8,10,18H,2,9,11H2,1H3 |
Clave InChI |
GYOYNOMKLLTWIO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CN=CC=C2)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNCC2=CN=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)


![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B275801.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275802.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275803.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine](/img/structure/B275804.png)
![N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275806.png)
![4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275807.png)
![4-[2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275808.png)